molecular formula C10H7F3O B8123339 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B8123339
M. Wt: 200.16 g/mol
InChI Key: HYZOTBYHXDCQJA-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex organic molecules . The reaction generally involves the use of organoboron reagents and aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the methoxy group can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Properties

IUPAC Name

1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZOTBYHXDCQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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